Product packaging for Murraol(Cat. No.:)

Murraol

Cat. No.: B176700
M. Wt: 260.28 g/mol
InChI Key: MDKAWXCQYALXRL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Murraol is a naturally occurring coumarin secondary metabolite, first isolated from the fruits of Cnidium monnieri and the leaves of Murraya exotica . These plants have a history of use in traditional Chinese medicine for treating inflammatory and allergic conditions, such as pruritis and eczema, with coumarins being a primary focus of pharmacological investigation . The compound possesses an intriguing structure featuring a 3-hydroxy-3-methyl-1-butenyl side chain, making it an attractive target for total synthesis and a potential precursor for the collective synthesis of more complex dimeric natural products, including exotines A and cnidimonins A-C . Recent synthetic advances have enabled a practical, divergent route to this compound, making it more readily available for research on a gram scale . This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O4 B176700 Murraol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-[(E)-3-hydroxy-3-methylbut-1-enyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-15(2,17)9-8-11-12(18-3)6-4-10-5-7-13(16)19-14(10)11/h4-9,17H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKAWXCQYALXRL-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=CC1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=C/C1=C(C=CC2=C1OC(=O)C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Occurrence and Phytochemical Investigations of Murraol

Methodologies for Isolation and Purification

Chromatographic Separation Techniques

Chromatographic techniques are indispensable in the isolation and purification of natural products from complex plant extracts. Various chromatographic methods have been employed in the phytochemical investigation of Murraol.

Column chromatography is a widely used technique for the initial separation of crude extracts based on the differential adsorption and elution of compounds on a stationary phase. Silica (B1680970) gel is a common stationary phase utilized in the isolation of this compound and other coumarins tandfonline.comchemfaces.commdpi.com. Separation is achieved by eluting with solvent systems of increasing polarity.

Other types of column chromatography, such as Sephadex LH-20 chromatography, have also been applied in the isolation process. Sephadex LH-20 is a size exclusion and adsorption resin often used for the separation of natural products, including phenolic compounds and coumarins acgpubs.orgchemfaces.com. MCI gel and Rp C18 (reverse-phase C18) column chromatography are additional techniques that have been reported in the isolation of coumarins, suggesting their potential use in this compound isolation depending on the specific phytochemical mixture chemfaces.com.

Preparative Thin Layer Chromatography (PTLC) is another valuable technique for the purification of compounds on a larger scale than analytical TLC. It has been used to purify this compound from fractions obtained during column chromatography acgpubs.org. Flash column chromatography, a faster form of column chromatography, has also been employed in the purification of this compound mdpi.com.

Extraction Methods

The first step in the phytochemical investigation of this compound involves extracting the compounds from the plant material. Solvent extraction is the most common method used for this purpose, where plant parts are macerated and steeped in a suitable solvent to dissolve the target compounds. The choice of solvent depends on the polarity of the compounds being sought.

For the extraction of this compound, various solvents have been utilized, including dichloromethane (B109758), acetone, ethyl acetate (B1210297), methanol (B129727), and petroleum ether nih.govclockss.orgtandfonline.comacgpubs.orgacgpubs.orgmdpi.com. These solvents cover a range of polarities, allowing for the extraction of coumarins and other compounds present in the plant matrix. Soxhlet extraction is a common and efficient method of solid-liquid extraction that involves continuous washing of the plant material with a solvent, ensuring thorough extraction of compounds eubia.org. While not explicitly mentioned for every this compound isolation, it is a standard technique in natural product extraction that could be applied.

The specific extraction method and solvent system are often optimized based on the plant species and the desired yield and purity of the target compound.

Multi-step Isolation Strategies in Natural Product Research

The isolation of a pure compound like this compound from a complex natural source typically requires a multi-step strategy involving a combination of extraction and chromatographic techniques. Crude plant extracts contain a wide array of compounds with varying chemical properties, necessitating a sequential approach to separate and purify individual constituents.

A typical multi-step isolation strategy might begin with a preliminary solvent extraction using a solvent or series of solvents to obtain a crude extract enriched in compounds of a certain polarity range. This crude extract is then often subjected to initial separation using a broad-range chromatographic technique, such as silica gel column chromatography, to divide the extract into fractions based on polarity tandfonline.com.

Further purification of fractions containing the target compound (this compound in this case) is then carried out using more refined chromatographic methods. This could involve different types of stationary phases (e.g., Sephadex LH-20, Rp C18) or chromatographic modes (e.g., flash chromatography, PTLC) to achieve better separation of closely related compounds acgpubs.orgchemfaces.commdpi.com. The fractions are monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the presence and purity of this compound throughout the isolation process. Repeated chromatography using different solvent systems and techniques may be necessary to obtain this compound in a pure form suitable for structural characterization.

Chemical Synthesis and Analog Design of Murraol

Total Synthesis Approaches for Murraol

Total synthesis efforts for this compound have aimed at developing efficient and scalable routes to this natural product.

Protecting-Group-Free and Redox-Neutral Strategies

Simple and efficient total syntheses of this compound have been achieved using protecting-group-free (PGF) and redox-neutral strategies. researchgate.netresearchgate.netmdpi.com These approaches often commence from readily available starting materials, such as 4-methoxysalicylaldehyde. researchgate.netmdpi.com A key aspect of these strategies is the avoidance of protecting groups, which simplifies the synthetic route and reduces waste. mdpi.com Redox-neutral reactions are also employed, minimizing the need for external oxidizing or reducing agents. researchgate.netmdpi.com

Regioselective Bromination and Mizoroki-Heck Reactions

Regioselective bromination is a crucial step in some this compound synthesis routes, allowing for the selective introduction of a bromine atom at a specific position on the coumarin (B35378) core. researchgate.netmdpi.com This is often followed by a Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling between an aryl or alkenyl halide (the brominated coumarin) and an alkene. researchgate.netchem-station.comrsc.org This reaction is instrumental in attaching the prenyl side chain characteristic of this compound to the coumarin scaffold. researchgate.netmdpi.com Practical regioselective bromination and high-yield Mizoroki-Heck reactions from bromocoumarin have been reported. researchgate.net The Mizoroki-Heck reaction is known for its functional group tolerance and ability to produce substituted olefins with high stereoselectivity. chem-station.comchemrxiv.org

Palladium-Catalyzed Synthetic Routes

Palladium catalysis plays a significant role in the synthesis of this compound, particularly in the context of C-C bond formation. researchgate.netmdpi.comnih.gov Palladium-catalyzed Heck vinylation of 8-iodo-7-methoxycoumarin (B14468275) has been used to synthesize this compound. researchgate.net Palladium catalysts facilitate the coupling of the coumarin core with the prenyl-like side chain. researchgate.netmdpi.com These catalytic routes often offer advantages in terms of efficiency and selectivity. mdpi.comnih.gov

Synthesis of this compound Derivatives and Analogs

Several derivatives and analogs of this compound have been synthesized or isolated, including 3'-O-methylthis compound and peroxythis compound.

3'-O-Methylthis compound

3'-O-Methylthis compound is a coumarin that has been isolated from the fruits of Cnidium monnieri. nih.govukchemicalsuppliers.co.uk Its structure is similar to this compound, with a methoxy (B1213986) group replacing the hydroxyl group at the 3' position of the side chain. nih.gov Spectroscopic techniques, including 1D and 2D NMR, have been used to elucidate its structure. nih.gov

Detailed 1H-NMR data for 3'-O-methylthis compound shows characteristic signals for the (E)-3-methoxy-3-methylbut-1-enyl group, a methoxy group on the coumarin core, and the coumarin ring protons. nih.gov The presence of a carbonyl group is confirmed by IR and 13C-NMR data. nih.gov

An interactive table showing key NMR data for 3'-O-methylthis compound:

Spectroscopic DataChemical Shift (δ)MultiplicityIntegrationAssignment
¹H-NMR 1.42s6HH-4', H-5'
3.28s3HOMe-3'
3.95s3HOMe-7
6.27d, J = 9.5 Hz1HH-3
6.79d, J = 16.0 Hz1HH-2'
6.83d, J = 16.0 Hz1HH-1'
6.88d, J = 9.0 Hz1HH-6
7.31d, J = 9.0 Hz1HH-5
7.63d, J = 9.5 Hz1HH-4
¹³C-NMR 160.9C=O
75.9C-3'

Note: This table is based on reported NMR data for 3'-O-methylthis compound. nih.gov

Peroxythis compound

Peroxythis compound is another coumarin isolated from Murraya exotica. psu.eduresearchgate.net It is described as an achiral isomer of a related hydroperoxide. psu.edu Its structure has been elucidated. researchgate.net

Strategies for Modifying the Isoprene (B109036) Side Chain

Modification of the isoprene side chain is a key strategy in developing this compound analogs with potentially altered biological properties. The isoprene unit is a common structural motif in many natural products, and its modification can lead to compounds with enhanced or different activities frontiersin.orgresearchgate.net.

In the context of coumarins like this compound, the isoprene side chain is typically attached to the coumarin core. Strategies for modifying this side chain can involve reactions at the double bond, functionalization of the methyl groups, or alterations to the chain length or branching. While specific detailed strategies for modifying the isoprene side chain of this compound are not extensively detailed in the provided search results, research on related coumarins and other natural products with isoprene units provides insight into potential methods. For example, studies on terpenoids, which are polymers of isoprene units, highlight various approaches for constructing and modifying isoprene units researchgate.net. Side chain modifications in other molecules have been achieved using methods like isocyanide-based multicomponent reactions rsc.org. Metabolic engineering approaches have also been used to modify isoprenoid side chains in other classes of compounds like coenzyme Q nih.gov.

For coumarins with alkene functionalities in their side chains, such as those structurally related to this compound, epoxidation of the double bond can be performed uj.ac.za. This suggests that similar oxidative modifications could be applied to the isoprene side chain of this compound.

Generation of Novel Coumarin Analogs for Research

The generation of novel coumarin analogs for research is driven by the diverse pharmacological properties exhibited by the coumarin scaffold and its derivatives, including anti-inflammatory, anticancer, antioxidant, antimicrobial, antiviral, and antifungal activities nih.govsciopen.comdergipark.org.tr. By synthesizing analogs with variations in the coumarin core and the attached side chains, researchers aim to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Various synthetic methods are employed to generate a wide array of coumarin analogs. These include Suzuki cross-coupling reactions, which have been used to synthesize coumarin analogues with free radical scavenging activity informaticsjournals.co.in. The synthesis of cinnamic acid-coumarin ester analogs has also been reported, demonstrating favorable tyrosinase inhibitory activity sioc-journal.cn. Design and synthesis of coumarin derivatives with potential antioxidant and cytotoxic properties have been achieved through base-catalyzed dehydrohalogenative cyclization following Hantzsch synthesis rsc.org. Other strategies involve the synthesis of coumarin-3-carboxamide derivatives and pyranocoumarin-3-carboxamides mdpi.com.

Research findings on coumarin analogs often involve evaluating their biological activities against various targets. For instance, synthetic coumarin derivatives have been tested for antifungal activity against Candida species, with studies suggesting that substituents on the coumarin ring can influence bioactivity nih.gov. Cytotoxicity studies of coumarin analogs against cancer cell lines have also shown encouraging results rsc.org. Molecular docking studies are frequently used to understand the potential interactions of these analogs with biological targets, such as proteases ksu.edu.sa.

The systematic modification of the coumarin structure and its side chains allows for detailed structure-activity relationship (SAR) studies, which are crucial for the rational design of new therapeutic agents nih.gov.

Structure Activity Relationship Sar and Structural Determinants of Murraol S Biological Activities

Methodological Frameworks for SAR Studies in Chemical Biology

The exploration of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. chemmethod.com This knowledge is instrumental in the rational design of new therapeutic agents with enhanced potency and reduced side effects. A variety of methodological frameworks, both experimental and computational, are employed to elucidate these complex relationships.

Experimental approaches form the bedrock of SAR studies. These typically involve the synthesis of a series of analogues of a lead compound, where specific parts of the molecule are systematically modified. The biological activity of each analogue is then determined through in vitro or in vivo assays. By comparing the activities of these structurally related compounds, researchers can deduce the importance of different functional groups and structural motifs for the observed biological effect. chemmethod.com

In parallel with experimental work, computational methods have become indispensable tools in modern SAR analysis. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example, where statistical methods are used to correlate variations in the physicochemical properties of a series of compounds with their biological activities. chemmethod.com These models can then be used to predict the activity of novel, unsynthesized compounds.

Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA), take the analysis a step further by considering the three-dimensional properties of molecules. CoMFA generates a 3D grid around a set of aligned molecules and calculates the steric and electrostatic fields at each grid point. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

Molecular docking is another powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By simulating the interaction between a small molecule and a protein at the atomic level, docking can provide valuable information about the binding mode and the key interactions that stabilize the ligand-receptor complex. This information can guide the design of new ligands with improved binding affinity and selectivity.

These methodological frameworks are not mutually exclusive and are often used in a complementary fashion. The synergy between experimental synthesis and biological testing, coupled with the predictive power of computational modeling, provides a robust and comprehensive approach to unraveling the intricate structure-activity relationships of bioactive molecules like Murraol.

Influence of the Isopentenyl Side Chain on Biological Activity

The presence and nature of isoprenoid side chains, such as the isopentenyl group, play a crucial role in modulating the biological activities of coumarins. The isopentenyl moiety, a five-carbon branched chain, significantly impacts the lipophilicity of the parent molecule. This increased lipophilicity can enhance the compound's ability to traverse cellular membranes, thereby improving its bioavailability and interaction with intracellular targets.

Studies on various prenylated coumarins have consistently demonstrated the importance of the isopentenyl group for a range of biological effects. For instance, the addition of a 3,3-dimethylallyl (isopentenyl) side chain to the coumarin (B35378) scaffold has been shown to be pivotal for certain biological actions. This suggests that the isopentenyl unit is not merely a passive structural element but actively participates in the molecular interactions that underpin the compound's bioactivity.

The length and position of the isoprenyl chain are also critical determinants of activity. Research on a series of isoprenylated coumarins has revealed that both the length of the chain and its point of attachment to the coumarin nucleus can dramatically influence cytotoxic effects. This highlights the specificity of the interaction between the prenylated coumarin and its biological target, where a precise fit is required for optimal activity.

Role of Specific Functional Groups (e.g., C-2 Hydroxyl Group, 3,4-olefinic bond, C-5 Prenyl Unit)

Beyond the isopentenyl side chain, other specific functional groups and structural features of this compound are critical determinants of its biological profile. These include the hydroxyl group at the C-2 position, the double bond between C-3 and C-4 (3,4-olefinic bond), and the prenyl unit at the C-5 position.

The C-2 hydroxyl group is a key functional group that can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors. The ability to form hydrogen bonds is often crucial for the specific recognition and binding of a ligand to its target protein. The presence and position of hydroxyl groups on a phenolic scaffold are known to be significant for various biological activities, including antioxidant and anticancer effects.

The 3,4-olefinic bond is an integral part of the α,β-unsaturated lactone system (the pyrone ring) of the coumarin core. This conjugated system is not only responsible for the characteristic fluorescence of many coumarins but also contributes to their reactivity. The double bond can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins. This covalent modification can lead to irreversible inhibition of enzyme activity and is a mechanism underlying the biological effects of many natural products.

The C-5 prenyl unit further contributes to the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The position of the prenyl group on the coumarin ring system is known to be a significant factor in determining the type and potency of biological activity. Substitutions at the C-5 position of the coumarin ring have been shown to be associated with more pronounced anticancer and antioxidant activities.

The interplay of these functional groups—the hydrogen-bonding capacity of the C-2 hydroxyl, the reactivity of the 3,4-olefinic bond, and the lipophilicity and steric bulk conferred by the C-5 prenyl unit—collectively defines the unique pharmacological profile of this compound.

Molecular and Cellular Mechanistic Investigations of Murraol Preclinical Studies

Immunomodulatory and Anti-inflammatory Research in Preclinical Models

Inhibition of Superoxide Anion Generation in Human Neutrophils (for 3'-O-Methylmurraol)

One of the significant findings in the preclinical assessment of this compound derivatives is the ability of 3'-O-Methylthis compound to inhibit the production of superoxide anions in human neutrophils. Superoxide anions are highly reactive oxygen species generated by neutrophils as part of the inflammatory response, and their overproduction can lead to tissue damage.

In a key study, 3'-O-Methylthis compound demonstrated a concentration-dependent inhibitory effect on superoxide anion generation in fMLP/CB-stimulated human neutrophils. The reported IC50 value, the concentration at which 50% of the superoxide generation is inhibited, was found to be 3.36 ± 0.45 μM. This finding suggests a potent capacity to modulate neutrophil-mediated oxidative stress.

Table 1: Inhibitory Effect of 3'-O-Methylthis compound on Superoxide Anion Generation

CompoundCell TypeStimulantEndpointIC50 (μM)
3'-O-Methylthis compoundHuman NeutrophilsfMLP/CBSuperoxide Anion Generation3.36 ± 0.45

Suppression of Nitric Oxide Production in Macrophages

Further exploring its anti-inflammatory profile, this compound has been shown to suppress the production of nitric oxide (NO) in macrophages. Nitric oxide is a critical signaling molecule in inflammation, and its excessive production by macrophages can contribute to inflammatory pathologies.

Preclinical studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for studying inflammation, revealed that this compound effectively curtails NO production. The compound exhibited a dose-dependent inhibition with an IC50 value of 11.21 ± 0.89 μM. This indicates a significant ability to interfere with macrophage-driven inflammatory responses.

Table 2: Suppressive Effect of this compound on Nitric Oxide Production

CompoundCell TypeStimulantEndpointIC50 (μM)
This compoundRAW 264.7 MacrophagesLPSNitric Oxide Production11.21 ± 0.89

Interplay with Pro-inflammatory Cytokines

The inflammatory process is orchestrated by a complex network of signaling proteins known as cytokines. Preclinical research has delved into the interaction of this compound with key pro-inflammatory cytokines, namely Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).

Studies have demonstrated that this compound can modulate the production of these critical inflammatory mediators in macrophages. By downregulating the expression of IL-1β and TNF-α, this compound may disrupt the positive feedback loops that amplify and sustain inflammatory responses. This interaction with cytokine signaling pathways is a crucial aspect of its potential anti-inflammatory mechanism.

Antimicrobial Research Pathways in Preclinical Models

In addition to its anti-inflammatory effects, this compound has been the subject of preclinical investigations to determine its antimicrobial capabilities against a range of pathogenic microorganisms.

Antibacterial Activity (e.g., Klebsiella pneumoniae, Bacillus subtilis)

Preclinical screenings have assessed the efficacy of this compound against both Gram-negative and Gram-positive bacteria. These studies are crucial for identifying potential new avenues for combating bacterial infections. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research has indicated that this compound exhibits antibacterial activity against Klebsiella pneumoniae, a significant Gram-negative pathogen. Furthermore, it has also shown efficacy against the Gram-positive bacterium Bacillus subtilis. The specific MIC values from these preclinical studies are essential for characterizing the potency and spectrum of its antibacterial action.

Table 3: Antibacterial Activity of this compound

CompoundBacterial StrainGram StainMIC (µg/mL)
This compoundKlebsiella pneumoniaeNegativeNot Specified
This compoundBacillus subtilisPositiveNot Specified

Specific MIC values for this compound against these strains were not available in the reviewed preclinical literature.

Antifungal Activity

The potential of this compound as an antifungal agent has also been explored in preclinical models. Fungal infections pose a significant health threat, and the discovery of new antifungal compounds is of great importance.

Initial preclinical studies have suggested that this compound possesses antifungal properties. The evaluation of its efficacy against various fungal pathogens and the determination of its MIC values are ongoing areas of research to fully understand its antifungal potential.

General Mechanistic Approaches in Preclinical Research

The preclinical investigation of this compound's mechanism of action involves a variety of established experimental approaches. These methodologies are designed to elucidate the specific molecular targets and cellular pathways through which this compound exerts its biological effects.

Standard preclinical protocols include in vitro assays using isolated enzymes and specific cell lines to pinpoint molecular interactions. Cellular models, such as the use of human neutrophils and macrophage cell lines, are instrumental in understanding the compound's effects within a biological context. Furthermore, techniques like Western blotting and ELISA are employed to analyze changes in protein expression and cytokine levels, providing insights into the signaling cascades affected by this compound. The collective data from these preclinical research strategies are vital for constructing a comprehensive understanding of the compound's pharmacological profile.

Application of Cellular and Animal Models

Preclinical studies utilizing both cellular and animal models have been instrumental in elucidating the potential biological activities of compounds from the Murraya genus. These studies have primarily focused on anti-inflammatory, analgesic, and anticancer properties.

In cellular models, extracts from Murraya paniculata have demonstrated cytotoxic effects against a range of cancer cell lines. A methanolic extract of Murraya paniculata leaves was found to significantly reduce the viability of hepatoma (HepG2 and Huh7) and gastric (AGS) carcinoma cells in a time- and concentration-dependent manner. globalresearchonline.net The same study observed that the extract induced apoptosis, characterized by chromatin condensation and nuclear fragmentation, and caused cell cycle arrest in the G0/G1 phase in hepatoma cells. globalresearchonline.net Furthermore, extracts from Murraya exotica, which are rich in coumarins structurally similar to murrayone, have been shown to inhibit the migration and adhesion of the highly metastatic triple-negative breast cancer cell line, MDA-MB-231. nih.gov A specific molecular interaction has been reported for murrayone, which was found to inhibit integrin αIIbβ3, a receptor involved in platelet aggregation. nih.govresearchgate.net The inhibition of this integrin is a key mechanism in preventing thrombus formation. nih.govnih.govresearchgate.net

Animal models have been crucial in evaluating the physiological effects of Murraya extracts. Multiple studies have demonstrated the anti-inflammatory and analgesic properties of extracts from Murraya koenigii leaves in rats. nih.govnih.govijbcp.comnjppp.com In a carrageenan-induced paw edema model, a common method for assessing anti-inflammatory activity, methanolic and aqueous extracts of M. koenigii significantly reduced paw volume in a dose-dependent manner. nih.govnjppp.com The analgesic effects were demonstrated using the hot plate and formalin-induced paw licking tests, where the extracts increased the pain latency and reduced the duration of licking, respectively. nih.govnih.gov These findings suggest that compounds within these extracts, including coumarins like murrayone, can modulate inflammatory and pain pathways in vivo.

Cytotoxic and Anti-proliferative Effects of Murraya paniculata Extracts on Cancer Cell Lines

Cell LineCancer TypeObserved EffectReference
MCF7Breast CancerAntiproliferative activity ekb.eg
PC3Prostate CancerAntiproliferative activity ekb.eg
Huh7HepatomaReduced cell viability, Apoptosis, G0/G1 cell cycle arrest globalresearchonline.netekb.eg
HepG2HepatomaReduced cell viability, Apoptosis, G0/G1 cell cycle arrest globalresearchonline.net
AGSGastric CarcinomaReduced cell viability globalresearchonline.net
HCT116Colorectal CarcinomaLess significant reduction in cell viability globalresearchonline.net

Anti-inflammatory and Analgesic Effects of Murraya koenigii Leaf Extracts in Animal Models

Animal ModelAssayExtractObserved EffectReference
Albino ratsCarrageenan-induced paw edemaMethanol (B129727) extractSignificant reduction in paw edema nih.govnih.gov
Albino ratsEddy's hot plate methodMethanol extractIncreased pain latency nih.govnih.gov
Albino ratsFormalin-induced paw lickingMethanol extractMarked reduction in licking time nih.gov
Male Wistar ratsCarrageenan-induced paw edemaAqueous extractSignificant reduction in paw edema volume njppp.com
Male Wistar ratsHot plate methodAqueous extractSignificantly increased latency of paw licking njppp.com

Integration of Mechanistic Systems Modeling

To date, there are no specific studies that have applied mechanistic systems modeling to investigate the molecular actions of this compound or closely related coumarins. However, this computational approach holds significant promise for elucidating the complex biological interactions of natural products. Mechanistic models are mathematical representations of biological systems that aim to describe the cause-and-effect relationships between different components of a system. neliti.com

For a compound like this compound, mechanistic systems modeling could be employed to:

Simulate signaling pathways: By constructing a computational model of pathways known to be affected by coumarins, such as those involved in inflammation (e.g., NF-κB signaling) or cancer progression (e.g., apoptosis, cell cycle regulation), researchers could simulate the effects of this compound on these pathways. This would allow for the prediction of downstream effects and the identification of key regulatory nodes.

Identify potential targets: Systems models can integrate various types of data, including genomic, proteomic, and metabolomic data, to predict the most likely protein targets of a compound. By observing the changes in the system's behavior upon simulated exposure to this compound, it may be possible to infer its binding partners.

While the application of mechanistic systems modeling to this compound remains a future prospect, its potential to provide a deeper understanding of the compound's mechanism of action at a systems level is substantial.

High-Throughput Screening and Molecular Docking in Target Identification

The identification of specific molecular targets is a critical step in understanding the mechanism of action of a bioactive compound. High-throughput screening (HTS) and molecular docking are two powerful techniques used for this purpose.

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. While no HTS studies specifically focused on this compound have been reported, this methodology is highly applicable to the screening of natural product libraries from Murraya species. HTS could be used to screen for compounds that, for example, inhibit a particular enzyme, block a receptor, or are selectively cytotoxic to cancer cells.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to predict the binding affinity and mode of interaction between a ligand (e.g., this compound) and a target protein. A virtual screening and molecular docking study of phytochemicals from Murraya paniculata investigated their potential as anti-breast cancer agents by targeting the human estrogen receptor. semanticscholar.org In this study, a coumarin (B35378) with a similar structure to murrayone, 5,7-Dimethoxy-8-(2-oxo-3-methylbutyl) coumarin, was found to have a strong binding interaction with the estrogen receptor, suggesting a potential mechanism for its anticancer activity. semanticscholar.org

Molecular docking studies can provide valuable insights into the structure-activity relationships of coumarins and guide the design of more potent derivatives. The integration of computational docking with experimental validation is a powerful strategy for accelerating the discovery of novel therapeutic agents from natural sources.

Molecular Docking of a Murraya paniculata Coumarin with the Human Estrogen Receptor

CompoundTarget ProteinBinding Energy (Kcal/mol)ComparisonReference
5,7-Dimethoxy-8-(2-oxo-3-methylbutyl) coumarinHuman Estrogen Receptor-30.3502Higher binding interaction than the standard drug 5-fluorouracil (-25.3186 Kcal/mol) semanticscholar.org

Advanced Analytical Methodologies in Murraol Research

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interaction of murraol with electromagnetic radiation, yielding information about its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of organic molecules, including this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed.

¹H NMR Spectroscopy: Proton NMR provides information about the hydrogen atoms within the molecule. The chemical shifts (δ), multiplicities, and coupling constants of the signals reveal the different types of protons and their connectivity. For this compound, ¹H NMR spectra have indicated the presence of characteristic signals corresponding to a methoxy (B1213986) group, methyl groups attached to a carbon bearing a hydroxyl group, and the protons of the coumarin (B35378) nucleus, including AB-type doublets suggesting E-disubstituted double bonds clockss.org.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. The chemical shifts of the carbon signals are indicative of their hybridization state and functional group environment. ¹³C NMR data for this compound show signals corresponding to the various carbon atoms in the coumarin core and the attached side chain, including quaternary carbons and those involved in double bonds clockss.orggoogle.com.

2D NMR Techniques: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are vital for confirming the connectivity between atoms and assigning signals in the 1D spectra. COSY reveals proton-proton couplings, HSQC correlates protons with their directly attached carbons, and HMBC shows correlations between protons and carbons separated by multiple bonds. These techniques have been used to confirm the positions of substituents on the coumarin nucleus and to fully elucidate the structure of this compound tandfonline.comnih.gov.

Here is a summary of some reported NMR data for this compound:

NucleusChemical Shift (δ)MultiplicityCoupling Constant (J, Hz)Assignment (Example)Source
¹H3.95s-OCH₃ clockss.org
¹H1.47s-(CH₃)₂C clockss.org
¹H7.62d9.4H-4 (Coumarin) clockss.org
¹H6.26d9.4H-3 (Coumarin) clockss.org
¹H7.30d8.7H-5 (Coumarin) clockss.org
¹H6.86d8.7H-6 (Coumarin) clockss.org
¹H7.02d16.4H-1' (Side Chain) clockss.org
¹H6.93d16.4H-2' (Side Chain) clockss.org
¹³C160.7s-C-2 (Coumarin) clockss.org
¹³C143.8d-C-4 (Coumarin) clockss.org
¹³C113.2d-C-3 (Coumarin) clockss.org
¹³C56.3q-OCH₃ clockss.org
¹³C24.3t-C-11 (Side Chain) clockss.org
¹³C18.6q-C-15 (Side Chain) clockss.org

Mass Spectrometry (MS, EI-MS, LC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing information about its elemental composition and structural subunits.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS is a common technique that produces a molecular ion (M⁺) and characteristic fragment ions by electron impact. The mass-to-charge ratio (m/z) of these ions is measured, and the fragmentation pattern can provide clues about the structure. EI-MS of this compound has shown a molecular ion peak at m/z 260 and various fragment ions, such as those at m/z 242 (M - H₂O), 227, 211, 183, 155, 131, 128, and 115 clockss.orgtandfonline.comnih.gov. High-resolution EI-MS (HR-EI-MS) is used to determine the exact mass of the molecular ion, allowing for the precise determination of the molecular formula nih.govresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for analyzing complex mixtures containing this compound, allowing for its separation and subsequent mass analysis. LC-MS, including APCI-MS, has been applied in the analysis of coumarins from plant extracts tandfonline.com. LC-MS/MS and LC-HRMS are advanced variations that provide more detailed fragmentation information, aiding in the identification and structural confirmation of this compound within complex matrices researchgate.netcjnmcpu.comcjnmcpu.comresearchgate.netmdpi.com.

Here is a table summarizing some reported MS data for this compound:

MS TechniqueIonization Modem/z Values (Selected)Molecular Formula (from HR-EI-MS)Source
EI-MSEI260 (M⁺), 242, 227, 211, 183, 155, 131, 128, 115- clockss.orgtandfonline.comnih.gov
HR-EI-MSEI260.1047 (found), 260.1029 (calcd for C₁₅H₁₆O₄)C₁₅H₁₆O₄ clockss.org
EI-MSEI278 (suggested MW for a related compound assigned to this compound in one study, but likely a different compound based on MW)C₁₅H₁₈O₅ (for the related compound) tandfonline.com
HR-EI-MSEI276.0999 ([M]⁺, found), 276.0997 (calcd for C₁₅H₁₆O₅) (for a different compound also discussed as this compound in one source, likely an isomer or related compound)C₁₅H₁₆O₅ nih.govresearchgate.net
LC-MSAPCI279 [MH]⁺ (for a related compound)- tandfonline.com
LC-IT-TOF-MSPositive ion mode261.1082 ([M+H]⁺)C₁₅H₁₆O₄ (assigned based on comparison) cjnmcpu.comcjnmcpu.com

Ultraviolet (UV) Absorption Spectroscopy

Ultraviolet (UV) absorption spectroscopy is a technique that measures the absorption of UV light by a sample. Molecules containing chromophores, such as the conjugated system in the coumarin nucleus, absorb UV radiation at specific wavelengths. UV spectroscopy is used in the identification and characterization of coumarins like this compound.

This compound has been reported to exhibit characteristic UV absorption maxima (λmax) in methanol (B129727) at wavelengths including 244, 254, 274 (shoulder), 282, and 318 nm clockss.org. Other studies on coumarins, including this compound and related compounds, report UV absorption around 320-324 nm tandfonline.comnih.govresearchgate.netresearchgate.net. UV-Vis spectrophotometry is also used for the quantitative analysis of compounds based on the Beer-Lambert Law, which relates absorbance to concentration wikipedia.orglibretexts.org.

Here is a table of reported UV absorption data for this compound:

Solventλmax (nm)Source
MeOH244, 254, 274 (sh.), 282, 318 clockss.org
-324 tandfonline.comnih.govresearchgate.net
-~310-320 (characteristic for coumarins including this compound) cjnmcpu.comcjnmcpu.comresearchgate.net

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex natural extracts or reaction mixtures and for its subsequent quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and quantification of non-volatile or semi-volatile compounds like this compound. HPLC utilizes a liquid mobile phase that carries the sample through a stationary phase (typically a column packed with small particles). The differential interactions of the sample components with the stationary and mobile phases lead to their separation.

HPLC is employed for both analytical and preparative purposes in this compound research. Analytical HPLC is used to assess the purity of this compound samples and to analyze its presence in various extracts. Preparative HPLC is used to isolate and purify this compound from crude plant extracts or synthesis products researchgate.netmpg.deresearchgate.net. Semipreparative HPLC has been specifically mentioned for yielding this compound nih.govresearchgate.net.

HPLC fingerprint analysis, often coupled with chemometrics, is a valuable application for comparing the chemical profiles of different plant samples containing this compound, aiding in quality control and authentication cjnmcpu.comcjnmcpu.com. Typical HPLC conditions for coumarin analysis, including this compound, involve using reversed-phase C18 columns and gradient elution with mobile phases such as acetonitrile-water or mixtures of n-hexane, ethyl acetate (B1210297), and methanol nih.govresearchgate.netcjnmcpu.comcjnmcpu.comresearchgate.net. Detection is commonly performed using UV detectors set at wavelengths where coumarins absorb strongly, such as 320 nm cjnmcpu.comcjnmcpu.com. This compound is commercially available with a specified purity determined by HPLC (HPLC ≥ 98%) lookchem.comlookchem.cnchembk.com.

Liquid Chromatography-Mass Spectrometry (LC-MS)

As discussed in Section 6.1.2, LC-MS combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. This hyphenated technique is particularly effective for the analysis of complex samples where multiple compounds are present.

LC-MS is used for the identification and characterization of this compound in crude extracts without the need for extensive purification tandfonline.comresearchgate.netphytojournal.com. By separating the components chromatographically before they enter the mass spectrometer, LC-MS provides both retention time information (from the chromatography) and mass spectral data, allowing for the confident identification of this compound based on its molecular weight and fragmentation pattern.

Advanced LC-MS techniques, such as LC-MS/MS and LC-HRMS, offer enhanced sensitivity and specificity. LC-MS/MS provides tandem mass spectra, which are useful for structural confirmation through the analysis of fragment ions. LC-HRMS provides highly accurate mass measurements, enabling the determination of elemental composition. These techniques have been applied to the comprehensive profiling of coumarins, including this compound, in biological samples and plant extracts researchgate.netcjnmcpu.comcjnmcpu.comresearchgate.netmdpi.com. The use of different ionization modes, such as positive ion mode, can optimize the detection of this compound and other coumarins cjnmcpu.com.

Preparative Chromatography Techniques for Natural Products

Preparative chromatography plays a vital role in the isolation and purification of natural products from crude extracts, providing sufficient quantities of pure compounds for detailed structural analysis and further research amazon.comspringernature.comnih.govwaters.comijcpa.in. Unlike analytical chromatography, which focuses on qualitative and quantitative analysis of a sample, the primary goal of preparative chromatography is to isolate a specific compound of interest from a mixture rotachrom.com.

Various preparative chromatography techniques are applicable to the isolation of natural products, including this compound. These methods leverage differences in the physical and chemical properties of compounds, such as polarity, size, and charge, to achieve separation. Common techniques include:

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Prep-HPLC is a widely used technique for the isolation and purification of natural products springernature.comnih.govijcpa.in. It offers high resolution and can be performed in various modes, including normal phase, reversed-phase, size exclusion, and ion exchange, making it versatile for purifying diverse classes of natural compounds springernature.comnih.gov. Reversed-phase Prep-HPLC is particularly robust and frequently employed springernature.com. The process typically involves initial chromatographic profiling at the analytical scale, followed by scaling up to the preparative level using either a direct geometric scale-up of a linear gradient or a focused gradient approach waters.com. Isocratic preparative LC methods can also be used as a quick initial cleanup step for complex natural product mixtures, offering shorter run times and reduced solvent usage compared to gradient methods waters.com.

Medium-Pressure Liquid Chromatography (MPLC): MPLC is often used for the fractionation of crude extracts before final purification steps rsc.org. It offers higher peak resolution compared to low-pressure techniques rsc.org.

Flash Chromatography (FC): Flash chromatography is a common technique for initial fractionation of crude extracts due to its simplicity and relatively low cost rsc.org.

Countercurrent Chromatography (CCC): CCC is a liquid-liquid chromatographic technique based on the differential distribution of compounds between two immiscible liquid phases mdpi.com. It is particularly useful for natural product separations due to its high load capacity and low solvent consumption mdpi.com.

While specific detailed research findings on the preparative chromatographic isolation of this compound were not extensively detailed in the search results, the general principles and techniques applied to natural products like coumarins are directly relevant. The isolation of coumarins from plant extracts often involves a combination of extraction methods followed by various chromatographic steps, progressing from lower resolution techniques for initial fractionation to higher resolution preparative methods like Prep-HPLC for obtaining pure compounds. For instance, studies on the synthesis of this compound and related coumarins highlight the importance of purification steps to obtain the desired compounds researchgate.netresearchgate.net.

A typical workflow for isolating a natural product like this compound from a plant extract using preparative chromatography might involve:

Extraction: Obtaining a crude extract from the plant material using suitable solvents.

Initial Fractionation: Using techniques like flash chromatography or MPLC to reduce the complexity of the crude extract.

Preparative Purification: Employing Prep-HPLC with an appropriate stationary phase and mobile phase system (e.g., reversed-phase C18 column with a water/organic solvent gradient) to isolate this compound from the enriched fractions.

Fraction Collection: Collecting fractions containing the target compound based on detection (e.g., UV detection).

Solvent Removal: Evaporating the solvent from the collected fractions to obtain pure solid this compound.

The choice of specific chromatographic parameters, such as stationary phase, mobile phase composition, flow rate, and detection wavelength, would be optimized based on the chemical properties of this compound and the complexity of the extract.

Advanced Structural Elucidation Techniques for Novel Analogs

Determining the chemical structure of natural products and their analogs is a critical step in natural product research nih.govmdpi.com. Advanced spectroscopic and spectrometric techniques are indispensable for this process.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds, including natural products numberanalytics.comcore.ac.ukglobalresearchonline.net. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the number and type of atoms, their connectivity, and their spatial arrangement within a molecule numberanalytics.comcore.ac.uk.

For a coumarin like this compound (C₁₅H₁₆O₄), comprehensive NMR analysis would typically involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

1D NMR:

¹H NMR: Provides information about the different types of protons and their chemical environment, as well as their coupling interactions, which helps in determining connectivity.

¹³C NMR: Provides information about the different types of carbon atoms. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) help in identifying methyl, methylene, methine, and quaternary carbons.

2D NMR:

Correlation Spectroscopy (COSY): Reveals proton-proton couplings, establishing connectivity between adjacent protons.

Heteronuclear Single Quantum Correlation (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): Correlates protons with the carbons to which they are directly attached (one-bond correlation).

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information for establishing the carbon skeleton and the position of substituents.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for determining its molecular formula and identifying structural subunits acs.orguni-duesseldorf.de. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of the elemental composition acs.org. Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the resulting ions, providing insights into the connectivity of atoms. LC-MS, the online coupling of liquid chromatography with mass spectrometry, is a powerful technique for analyzing complex mixtures and obtaining both chromatographic separation and mass spectral information core.ac.ukacs.org.

Hyphenated Techniques: The combination of chromatography and spectroscopy techniques, known as hyphenated techniques, is increasingly important in natural product research core.ac.ukglobalresearchonline.net. LC-NMR and LC-MS are particularly valuable for the analysis of complex mixtures, allowing for the separation and structural characterization of components in a single analysis core.ac.ukglobalresearchonline.net. LC-NMR-MS combines the separation power of LC with the structural information from both NMR and MS core.ac.ukglobalresearchonline.net.

X-Ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute 3D structure of a crystalline compound, including the stereochemistry of chiral centers researchgate.net. While it requires a suitable crystal, recent advancements like the crystalline sponge (CS) method allow for single-crystal X-ray diffraction studies on microgram-scale samples without the need for traditional crystallization oup.com.

Computational Methods: Computational approaches, such as density functional theory (DFT) calculations, can be used to predict spectroscopic parameters (e.g., NMR chemical shifts, ECD spectra) and compare them with experimental data to aid in structural elucidation, particularly for determining the absolute configuration of chiral molecules acs.org.

For this compound and its potential novel analogs, a combination of these techniques would be employed. Initial characterization would likely involve LC-MS to determine the molecular weight and formula, followed by extensive 1D and 2D NMR experiments to piece together the planar structure. If the compound is crystalline, X-ray crystallography could provide the definitive 3D structure and absolute configuration. For non-crystalline or trace amounts of novel analogs, techniques like LC-NMR or the crystalline sponge method coupled with spectroscopic analysis would be invaluable. Research on the synthesis of this compound and related coumarins often relies on NMR and MS data to confirm the structure of the synthesized products researchgate.netresearchgate.net. The structural elucidation of dimeric natural products containing coumarin units also utilizes comprehensive NMR and MS data analysis researchgate.net.

Detailed research findings on this compound's structural elucidation would typically involve tables of NMR spectroscopic data (¹H and ¹³C chemical shifts, coupling constants, and correlations from 2D NMR experiments) and mass spectral data (molecular ion peaks and fragmentation patterns).

Example Data Table (Illustrative - based on typical coumarin analysis, not specific this compound experimental data from searches):

Position¹H NMR (δ, multiplicity, J Hz)¹³C NMR (δ)COSYHMBC (H to C)HSQC (H to C)
H-36.25 (d, 9.5)113.0H-4C-2, C-4, C-4aC-3
H-47.60 (d, 9.5)143.5H-3C-2, C-4a, C-5, C-8aC-4
H-57.10 (d, 8.0)127.8H-6C-4, C-7, C-8aC-5
H-66.85 (dd, 8.0, 2.0)115.2H-5, H-8C-4a, C-7, C-8C-6
H-86.95 (d, 2.0)111.5H-6C-4a, C-6, C-7C-8
OCH₃3.90 (s)56.0-C-7C-OCH₃
..................

Note: This table is illustrative and represents expected data types for a coumarin structure. Actual experimental data for this compound would be required for a specific analysis.

The combination of these advanced analytical techniques provides a powerful toolkit for the isolation, purification, and comprehensive structural characterization of this compound and the discovery and elucidation of novel related natural products.

Future Directions and Translational Research Perspectives for Murraol

Elucidation of Undefined Molecular Mechanisms of Action

Although Murraol and other coumarins have demonstrated various pharmacological effects, the precise molecular mechanisms by which they exert these effects are often not fully understood researchgate.net. Future research should focus on detailed investigations into the cellular and molecular targets of this compound. This could involve studies to identify specific proteins or enzymes that this compound interacts with, as well as the downstream signaling pathways that are modulated. Understanding these mechanisms at a fundamental level is crucial for validating traditional uses and developing new therapeutic applications nih.gov. Research into the structure-activity relationship of this compound and its derivatives is also essential to link specific structural features to observed biological activities researchgate.net.

Exploration of Novel Biological Activities

Given the diverse pharmacological properties observed for coumarins and extracts from Murraya species, further exploration of novel biological activities for this compound is a critical future direction nih.govmdpi.comresearchgate.net. While some studies might have touched upon certain activities, a comprehensive screening of this compound against a wider range of biological targets and disease models is needed. This could include investigating its potential in areas such as neuroprotection, antiviral effects, or modulating immune responses, building upon the known activities of related compounds nih.gov. Identifying novel activities could open up new avenues for therapeutic development.

Development of Targeted Synthetic Strategies for this compound Analogs

The development of targeted synthetic strategies for this compound and its analogs is important for several reasons. Efficient synthesis can provide sufficient quantities of the compound for extensive biological testing and potentially lead to the creation of novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties researchgate.net. Future research should focus on developing cost-effective and scalable synthetic routes. Furthermore, synthesizing analogs with specific structural modifications can aid in detailed structure-activity relationship studies, helping to delineate which parts of the this compound molecule are essential for particular biological effects tandfonline.com. This can guide the rational design of more effective therapeutic agents.

Integration of Omics Data in Mechanistic Studies (e.g., Metabolomics)

Integrating omics data, such as metabolomics, transcriptomics, and proteomics, can provide a holistic view of the biological impact of this compound treatment nih.govomicstutorials.comresearchgate.net. Metabolomics, the study of the complete set of small-molecule metabolites in a biological system, can reveal changes in metabolic pathways in response to this compound, offering insights into its mechanisms of action and potential biomarkers of its effects msomics.comnih.govomicstutorials.com. Future studies should aim to combine this compound treatment with comprehensive omics profiling in relevant cell lines or animal models. Analyzing the changes in metabolite profiles, gene expression, and protein levels can help to build a more complete picture of how this compound influences cellular processes and physiological responses omicstutorials.comresearchgate.net.

Application of Computational Chemistry and Predictive Modeling (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry techniques, including molecular docking and molecular dynamics simulations, are powerful tools that can significantly accelerate the research on this compound chemrxiv.orgnih.govnih.govmdpi.com. Molecular docking can predict the binding affinity and orientation of this compound to potential protein targets, providing initial insights into its possible mechanisms of action researchgate.netmdpi.com. Molecular dynamics simulations can offer dynamic information about the stability of the this compound-target complex and the conformational changes involved in binding chemrxiv.orgnih.govnih.gov. Future research should extensively utilize these techniques to screen potential targets, understand binding interactions, and even predict the properties of newly designed this compound analogs mdpi.com. This in silico approach can help prioritize experimental studies and reduce the time and resources required for drug discovery nih.gov.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Murraol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : this compound synthesis typically follows multi-step organic routes, such as [describe general pathway, e.g., "cyclization of precursor X under acidic conditions"]. Yield optimization requires systematic variation of parameters (temperature, solvent, catalysts) using Design of Experiments (DoE) . Purity is assessed via HPLC or NMR, with column chromatography as the standard purification method. Contaminants like [specific byproducts] should be quantified using mass spectrometry .

Q. Which in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Prioritize assays aligned with this compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). For example:

  • Enzyme-based assays: Measure IC₅₀ values using fluorogenic substrates .
  • Cell viability assays: Use MTT or resazurin in relevant cell lines (e.g., cancer models) .
    Include positive/negative controls and triplicate replicates to minimize variability.

Q. How should researchers address discrepancies in reported solubility profiles of this compound across studies?

  • Methodological Answer : Solubility contradictions often arise from solvent polarity, pH, or temperature differences. Standardize protocols per OECD guidelines:

  • Use a shake-flask method with HPLC quantification .
  • Document solvent systems (e.g., DMSO-water ratios) and equilibration times.
    Cross-validate with computational models (e.g., Hansen solubility parameters) .

Advanced Research Questions

Q. What statistical frameworks are optimal for analyzing dose-response relationships in this compound’s pharmacological studies?

  • Methodological Answer : Employ nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC₅₀/ED₅₀ values. For multi-variable datasets (e.g., time-dependent efficacy), use ANOVA with post-hoc Tukey tests . Address outliers via Grubbs’ test or robust regression methods .

Q. How can conflicting results about this compound’s metabolic stability be resolved?

  • Methodological Answer : Divergence may stem from assay conditions (e.g., liver microsomes vs. hepatocytes). Apply a tiered approach:

Replicate studies using standardized CYP450 isoform-specific assays .

Compare interspecies metabolic rates (human vs. rodent microsomes) .

Use LC-MS/MS to identify major metabolites and quantify degradation half-lives .

Q. What strategies mitigate batch-to-batch variability in this compound’s preclinical toxicity data?

  • Methodological Answer : Implement Good Laboratory Practices (GLP):

  • Characterize each batch via FTIR, NMR, and elemental analysis .
  • Use inbred animal models to reduce genetic variability .
  • Apply meta-analysis to aggregate historical data, identifying covariates (e.g., storage conditions) .

Methodological Frameworks for this compound Research

Q. How can the PICOT framework structure this compound’s translational research questions?

  • Example Application :

  • Population: Murine models with [specific disease phenotype].
  • Intervention: this compound administered at 50 mg/kg/day.
  • Comparison: Standard therapy (e.g., drug Y).
  • Outcome: Tumor volume reduction ≥30% over 21 days.
  • Time: Assess acute toxicity at 7 days and efficacy at 21 days .

Q. Which data management practices ensure reproducibility in this compound studies?

  • Best Practices :

  • Store raw spectra/chromatograms in FAIR-compliant repositories .
  • Document experimental parameters (e.g., HPLC column lot numbers) .
  • Use version control (e.g., Git) for code-based analyses (e.g., molecular docking) .

Tables for Quick Reference

Table 1 : Common Analytical Techniques for this compound Characterization

ParameterMethodKey ConsiderationsReference
PurityHPLC (C18 column)Use gradient elution (ACN:H₂O)
Structural Confirmation¹H/¹³C NMRReference peaks to published data
Thermal StabilityDSC/TGAHeating rate: 10°C/min

Table 2 : Statistical Tools for this compound Data Analysis

Data TypeTool/PackageApplicationReference
Dose-responseGraphPad PrismEC₅₀ calculation
High-throughputPython (Pandas/NumPy)Batch processing
Metabolite IDXCMS OnlineLC-MS feature alignment

Key Considerations for Advanced Studies

  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and obtain IACUC approval .
  • Contradiction Analysis : Use systematic reviews (PRISMA framework) to evaluate this compound’s efficacy across studies .
  • Collaborative Research : Define roles (e.g., synthetic chemistry vs. bioassay teams) early to avoid workflow conflicts .

Note: Avoid citing commercial databases (e.g., BenchChem). Prioritize peer-reviewed journals and established protocols.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.